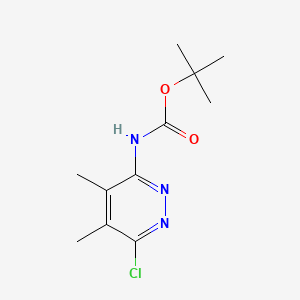
tert-Butyl (6-chloro-4,5-dimethylpyridazin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate: is an organic compound with the molecular formula C11H16ClN3O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate typically involves the reaction of 6-chloro-4,5-dimethylpyridazine with tert-butyl carbamate in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent product quality. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridazine derivatives.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a precursor for the development of drugs targeting specific biological pathways.
Industry: The compound finds applications in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the design of molecules with desired properties for industrial use.
Mécanisme D'action
The mechanism of action of tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(6-chloropyridazin-3-yl)carbamate
- tert-butyl N-(4,5-dimethylpyridazin-3-yl)carbamate
- tert-butyl N-(6-chloro-4-methylpyridazin-3-yl)carbamate
Uniqueness: tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate is unique due to the presence of both chloro and dimethyl substituents on the pyridazine ring. This combination of substituents imparts specific chemical and physical properties, making it distinct from other similar compounds. The presence of the tert-butyl carbamate group also enhances its stability and reactivity in various chemical reactions.
Propriétés
Formule moléculaire |
C11H16ClN3O2 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
tert-butyl N-(6-chloro-4,5-dimethylpyridazin-3-yl)carbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-6-7(2)9(15-14-8(6)12)13-10(16)17-11(3,4)5/h1-5H3,(H,13,15,16) |
Clé InChI |
HMSSYAKXRRLIQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN=C1NC(=O)OC(C)(C)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















